molecular formula C13H15FN2O B2738572 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 20481-80-5

8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B2738572
CAS No.: 20481-80-5
M. Wt: 234.274
InChI Key: HRLKQWPKFDELHH-UHFFFAOYSA-N
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Description

8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a synthetic organic compound characterized by a fused bicyclic structure incorporating a pyrrolo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrrolo[1,2-a]pyrimidine Core:

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to enhance yield and purity. This includes:

    Catalysts: Use of metal catalysts to facilitate cyclization and substitution reactions.

    Solvents: Selection of high-boiling solvents to maintain reaction temperatures.

    Purification: Techniques such as recrystallization and chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[1,2-a]pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycle.

    Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

**Biology

Properties

IUPAC Name

8a-(4-fluorophenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-11-4-2-10(3-5-11)13-7-6-12(17)16(13)9-1-8-15-13/h2-5,15H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLKQWPKFDELHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCC(=O)N2C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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